molecular formula C16H17N3O6S B4689084 5-[(2,5-Dimethoxyphenyl)sulfonylamino]benzene-1,3-dicarboxamide

5-[(2,5-Dimethoxyphenyl)sulfonylamino]benzene-1,3-dicarboxamide

Cat. No.: B4689084
M. Wt: 379.4 g/mol
InChI Key: FUVKZIWQCYOBAD-UHFFFAOYSA-N
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Description

5-[(2,5-Dimethoxyphenyl)sulfonylamino]benzene-1,3-dicarboxamide is a complex organic compound characterized by its unique structure, which includes a sulfonylamino group attached to a benzene ring with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-Dimethoxyphenyl)sulfonylamino]benzene-1,3-dicarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the sulfonylation of 2,5-dimethoxyaniline followed by the coupling of the resulting sulfonamide with isophthalic acid derivatives under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques such as automated reactors and purification systems to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-Dimethoxyphenyl)sulfonylamino]benzene-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

5-[(2,5-Dimethoxyphenyl)sulfonylamino]benzene-1,3-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(2,5-Dimethoxyphenyl)sulfonylamino]benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,5-Dimethoxyphenyl)sulfonylamino]benzoic acid
  • 5-[(2,5-Dimethoxyphenyl)sulfonylamino]benzene-1,4-dicarboxamide
  • 5-[(2,5-Dimethoxyphenyl)sulfonylamino]benzene-1,2-dicarboxamide

Uniqueness

Compared to similar compounds, 5-[(2,5-Dimethoxyphenyl)sulfonylamino]benzene-1,3-dicarboxamide stands out due to its specific arrangement of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

5-[(2,5-dimethoxyphenyl)sulfonylamino]benzene-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S/c1-24-12-3-4-13(25-2)14(8-12)26(22,23)19-11-6-9(15(17)20)5-10(7-11)16(18)21/h3-8,19H,1-2H3,(H2,17,20)(H2,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVKZIWQCYOBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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